3-(2,4-dimethoxyphenyl)prop-2-enal

Description

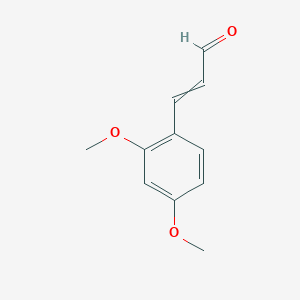

3-(2,4-Dimethoxyphenyl)prop-2-enal is a cinnamaldehyde derivative featuring a propenal (α,β-unsaturated aldehyde) backbone substituted with a 2,4-dimethoxyphenyl group. This compound belongs to the broader class of arylpropenals, which are characterized by their conjugated double bond and aromatic substituents.

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-(2,4-dimethoxyphenyl)prop-2-enal |

InChI |

InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h3-8H,1-2H3 |

InChI Key |

NIXBWPAGYLGLIW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC=O)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

3-(2,4-dimethoxyphenyl)prop-2-enal undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted products .

Scientific Research Applications

3-(2,4-dimethoxyphenyl)prop-2-enal has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biological processes. In industry, it can be utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved. Detailed studies on the mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2,4-dimethoxyphenyl)prop-2-enal with key analogs, focusing on structural features, physicochemical properties, and reported biological activities.

Cinnamaldehyde Derivatives

a) 3-(4-Hydroxy-2-methoxyphenyl)prop-2-enal

- Structure : Propenal backbone with 4-hydroxy and 2-methoxy substituents.

- This structural variation may enhance antioxidant activity due to the phenolic -OH group .

- Biological Activity : Hydroxylated cinnamaldehydes are often associated with antioxidant and anti-inflammatory effects, though specific data for this compound is lacking.

b) 3-(2,6-Dimethoxyphenyl)prop-2-enal

- Structure : Propenal with 2,6-dimethoxy substituents.

- This configuration may also alter π-π stacking interactions in crystalline states compared to the 2,4-isomer .

c) 2,3-Dimethoxycinnamaldehyde

- Structure : Propenal with adjacent 2,3-dimethoxy groups.

- Key Differences : The ortho-dimethoxy arrangement may restrict rotational freedom, influencing conformational stability and binding affinity in biological systems.

Chalcone Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) share structural similarity but replace the aldehyde group with a ketone.

a) (E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

- Structure : Chalcone with 2,4-dimethoxy and 3,4-dimethoxy substituents on opposing aryl rings.

- The extended conjugation in chalcones enhances UV absorption, relevant for photochemical applications.

- Biological Activity : Chalcones exhibit broad bioactivity, including antimicrobial, antitumor, and anti-inflammatory effects. This compound’s planar structure (dihedral angle: 3.82° between aryl rings) facilitates intermolecular interactions, as evidenced by hydrogen bonding in its crystal lattice .

b) 3-(4-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one

- Structure : Chalcone with 2,4-dimethoxyphenyl and 4-bromophenyl groups.

Other Structural Analogs

a) 2,4-Dimethoxyphenyl Acetate

- Structure: Acetylated derivative of 2,4-dimethoxyphenol.

- Key Differences: Lacks the α,β-unsaturated system, reducing reactivity toward Michael additions.

b) 4-Methoxycinnamic Acid

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.